Oseltamivir-d3 is a deuterated form of oseltamivir, specifically oseltamivir phosphate, with three deuterium atoms replacing three hydrogen atoms. This isotopic substitution distinguishes oseltamivir-d3 from oseltamivir during mass spectrometry analysis. Its primary role in scientific research is as an internal standard in bioanalytical methods for quantifying oseltamivir and its active metabolite, oseltamivir carboxylic acid, in biological matrices like plasma. [, ]
Oseltamivir-d3 is classified as a neuraminidase inhibitor and falls under the category of antiviral agents. Its chemical structure is closely related to that of oseltamivir phosphate, which is marketed under the brand name Tamiflu. The compound is sourced from chemical suppliers specializing in pharmaceutical-grade substances, with its synthesis being documented in various scientific literature.
The synthesis of Oseltamivir-d3 involves several key steps, starting from readily available precursors. The process typically includes:
The synthetic routes often employ organic solvents and catalysts, with specific temperature and pressure conditions optimized for high yield and purity .
Oseltamivir-d3 has the following molecular characteristics:
The molecular structure features a cyclohexene core with various functional groups that are integral to its biological activity against influenza viruses. The presence of deuterium atoms enhances its stability and allows for better tracking in metabolic studies .
Oseltamivir-d3 can undergo several chemical transformations:
Reactions typically utilize reagents such as potassium permanganate for oxidation, sodium borohydride for reductions, and various nucleophiles for substitution reactions. Controlled temperature and pressure conditions are essential to ensure selectivity and yield .
The reactions yield various derivatives that can be explored for their pharmacological properties, potentially leading to new antiviral agents or improved formulations.
Oseltamivir-d3 functions by inhibiting the neuraminidase enzyme found on the surface of influenza viruses. This inhibition prevents the virus from cleaving sialic acid residues on host cells, thereby blocking viral release and spread within the respiratory tract.
The compound binds to the active site of neuraminidase, effectively mimicking the natural substrate. Studies have shown that Oseltamivir-d3 significantly reduces viral replication rates in infected cells, contributing to faster recovery times in treated individuals .
Oseltamivir-d3 exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its deuterated nature contributes to enhanced stability compared to non-deuterated counterparts .
Oseltamivir-d3 serves several critical roles in scientific research:
Oseltamivir-d3 (ethyl (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate) is a deuterium-labeled analog of the antiviral prodrug oseltamivir. Its molecular formula is C₁₆H₂₅D₃N₂O₄ with a molecular weight of 315.42 g/mol, featuring three deuterium atoms specifically incorporated into the acetyl moiety (-COCD₃) of the parent molecule [5] [6] [9]. This isotopic substitution preserves the core structure responsible for neuraminidase inhibition while creating a distinct mass signature for analytical detection. The compound maintains the critical (3R,4R,5S) stereochemical configuration essential for binding to influenza neuraminidase's active site, with deuterium substitution occurring at metabolically vulnerable positions [6].
Table 1: Chemical Identity of Oseltamivir-d3 and Related Compounds
Property | Oseltamivir-d3 | Oseltamivir Acid-d3 |
---|---|---|
CAS Number | 1093851-61-6 | 1242184-43-5 |
Molecular Formula | C₁₆H₂₅D₃N₂O₄ | C₁₄H₂₁D₃N₂O₄ |
Molecular Weight (g/mol) | 315.42 | 287.37 |
Isotopic Substitution | -COCD₃ | -COCD₃ |
Purity Specifications | >95% (HPLC, isotopic) [5] | ≥98.0% (HPLC) [1] |
Primary Research Use | Pharmacokinetic tracer | Neuraminidase inhibition studies |
The active metabolite, Oseltamivir acid-d3 (GS 4071-d3), shares the deuterated acetyl group but lacks the ethyl ester moiety, with a molecular formula of C₁₄H₂₁D₃N₂O₄ and molecular weight of 287.37 g/mol [1] [9]. Both compounds typically exhibit >95% isotopic enrichment and >95% chemical purity by HPLC, meeting standards for research applications [1] [3] [5].
Deuterated compounds serve as indispensable tools for tracking drug metabolism and disposition without altering biological activity. Oseltamivir-d3 enables:
Metabolic Pathway Tracing: As an internal standard in mass spectrometry, it differentiates administered drug from endogenous compounds. When spiked into biological matrices, it permits absolute quantification of oseltamivir and its active carboxylate metabolite in plasma, urine, and tissues with high precision [6]. This application proved critical in identifying CES1 (carboxylesterase 1) polymorphisms that cause variable prodrug activation in human populations [6].
Resistance Mechanism Studies: Deuterium labeling facilitates investigations of neuraminidase mutations (e.g., H275Y) that confer oseltamivir resistance. Researchers can precisely measure binding kinetics and cellular uptake in resistant strains using labeled compounds without interference from media components [2] [6]. In combination studies with novel inhibitors like the M2-S31N blocker UAWJ280, Oseltamivir-d3 helped demonstrate synergistic effects against oseltamivir-resistant influenza A/H1N1 strains (Ca/04 OsR) [2].
Drug-Drug Interaction Assessment: When co-administered with CYP modulators (e.g., probenecid), Oseltamivir-d3 allows precise measurement of clearance changes. Research confirmed a 50% reduction in oseltamivir clearance when combined with the CYP2C8 inhibitor probenecid [6].
The kinetic isotope effect (KIE) from carbon-deuterium bonds offers unique advantages for pharmacokinetic characterization:
Metabolic Stability Enhancement: Deuterium substitution at the acetyl site reduces the rate of hepatic deacetylation, extending the detection window for metabolic studies. While the plasma half-life (t₁/₂ ≈ 6–10 hours) remains similar to non-deuterated oseltamivir due to esterase-mediated hydrolysis being the primary clearance pathway, deuterium labeling provides critical insights into secondary metabolic routes [4] [6].
Exposure-Response Characterization: Phase 2 studies using deuterated analogs established the first exposure-response relationships for oseltamivir. The area under the concentration-time curve (AUC₀–₂₄) of the active carboxylate metabolite directly correlated with efficacy endpoints. Research demonstrated that OC AUC₀–₂₄ thresholds >14,000 ng·h/mL significantly improved symptom alleviation and viral shedding cessation compared to standard exposures [4].
Pediatric and Renal Impairment Studies: Oseltamivir-d3 enables precise pharmacokinetic studies in vulnerable populations where conventional assays face matrix interference. A 2022 cohort study (NCT04338698) leveraged deuterated standards to validate dosing adjustments in renally impaired COVID-19 patients, demonstrating reduced hospitalization duration (4.9 vs. 6.6 days; p<0.001) with optimized oseltamivir exposure [6].
Table 2: Key Pharmacokinetic Parameters Elucidated Using Deuterated Oseltamivir
Parameter | Findings Using Oseltamivir-d3 | Research Significance |
---|---|---|
Activation Half-life | 6–10 hours (similar to non-deuterated) [6] | Confirms deuterium doesn't alter primary hydrolysis |
Protein Binding | 42% (unchanged) [6] | Validates biological equivalence |
AUC-Efficacy Threshold | >14,000 ng·h/mL for OC [4] | Supports dose optimization |
DBP Influence | DBP concentration correlates with AUC (r=0.82) [6] | Explains population variability |
Drug Interaction Impact | 50% clearance reduction with probenecid [6] | Guides combination therapy protocols |
Deuterium labeling thus provides a powerful methodology for mapping the complex pharmacokinetic-pharmacodynamic relationships of antiviral drugs, enabling precision medicine approaches in diverse patient populations [4] [6] [10].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7